6H-Imidazo[4,5,1-IJ]quinoline
Description
Nomenclature and Structural Characteristics of the 6H-Imidazo[4,5,1-IJ]quinoline Scaffold
The nomenclature of fused heterocyclic systems can be complex. For this compound, the name is derived systematically. "Imidazo" refers to the imidazole (B134444) ring, and "quinoline" to the quinoline (B57606) system. The numbers and letters in [4,5,1-IJ] describe the fusion pattern. The imidazole ring is fused at its 4 and 5 positions to the 'i' and 'j' faces of the quinoline ring system, which involves the 1 and 8 positions of the quinoline. The "6H" indicates that the 6th position of the fused system contains a saturated carbon atom, often referred to as an indicated hydrogen.
The core structure of this compound is a planar, tricyclic system, but the presence of the 6H- often leads to derivatives where this position is part of a larger, non-aromatic ring, such as in 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolines. This partial saturation introduces three-dimensionality to the otherwise planar scaffold, which can be crucial for biological activity.
The table below details some of the key structural features and identifiers for the parent compound and a common derivative.
| Property | This compound | 5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline |
| Molecular Formula | C10H8N2 | C10H10N2 |
| IUPAC Name | This compound | 5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline |
| Ring System | Fused Imidazole and Quinoline | Fused Imidazole and Tetrahydroquinoline |
| Key Feature | Angular fusion with a bridgehead nitrogen | Partially saturated quinoline portion |
Historical Context of Imidazoquinoline Ring System Research
The broader family of imidazoquinolines has been a subject of scientific inquiry for many decades, with certain isomers like imidazo[4,5-c]quinolines gaining prominence as immunomodulatory agents. cu.edu.egacs.org However, the chemistry of the this compound isomer has been notably less explored. rsc.org Early research on this specific scaffold is not as well-documented as for its more common counterparts.
A significant challenge in the exploration of this nucleus has been the limited availability of synthetic routes. rsc.org Most of the earlier and even some current synthetic strategies rely on commercially available substituted 8-aminoquinolines or 8-nitroquinolines as starting materials, which restricts the diversity of achievable derivatives. rsc.org
More recently, there has been a renewed interest in developing novel and more versatile synthetic methodologies to access this scaffold. A notable advancement is the development of an environmentally benign, two-step synthesis involving a sequential Povarov reaction and a reductive cyclization. rsc.orgrsc.org This modern approach allows for the construction of the imidazo[4,5,1-ij]quinoline core from more readily available starting materials and offers a pathway to a wider range of derivatives. rsc.orgrsc.org This suggests that the historical context of this compound is one of a historically challenging synthetic target that is now becoming more accessible through modern organic chemistry techniques.
Significance of the this compound Nucleus in Heterocyclic Chemistry
The significance of the this compound nucleus in heterocyclic chemistry is increasingly being recognized, primarily through the biological activities of its derivatives. The unique three-dimensional shape that can be imparted by the non-aromatic portion of the scaffold makes it an interesting framework for designing molecules that can interact with biological targets.
Research has shown that derivatives of this nucleus exhibit a range of biological activities. For instance, (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and its metabolites have been identified as potent dopamine (B1211576) agonists. nih.gov Specifically, the metabolite (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, also known as Sumanirole (B131212), is a selective D2 receptor agonist. nih.gov
Furthermore, derivatives of this compound-5-carboxylic acid have been synthesized and evaluated for their antimycobacterial properties. jocpr.com These findings highlight the potential of the this compound scaffold as a privileged structure in drug discovery.
The development of new synthetic routes, such as the Povarov reaction-based strategy, is crucial for further exploring the potential of this heterocyclic system. rsc.orgrsc.org By enabling the synthesis of a broader array of derivatives, chemists can now more readily investigate the structure-activity relationships and unlock the full potential of the this compound nucleus in various scientific domains.
Structure
2D Structure
3D Structure
Properties
CAS No. |
50791-43-0 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),10-pentaene |
InChI |
InChI=1S/C10H8N2/c1-3-8-4-2-6-12-7-11-9(5-1)10(8)12/h1-3,5-7H,4H2 |
InChI Key |
SZEHTIPVGHITID-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C=NC3=CC=CC1=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 6h Imidazo 4,5,1 Ij Quinoline and Its Derivatives
Classical Cyclization Strategies for the Core Skeleton
Traditional approaches to the synthesis of the 6H-Imidazo[4,5,1-ij]quinoline system have historically relied on the cyclization of appropriately substituted quinoline (B57606) precursors. These methods involve the formation of the imidazole (B134444) ring onto a pre-existing quinoline or quinolinone core.
Synthesis from Quinolinone Precursors
The synthesis of this compound derivatives can be achieved using quinolinone intermediates. One notable example involves the synthesis of (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one. nih.gov This process starts from a quinoline precursor which is metabolized via oxidation to an imidazoquinolinone. nih.gov The general strategy involves the introduction of functional groups on the quinolinone ring that can be subsequently cyclized to form the fused imidazole ring.
A key transformation in this approach is the creation of a reactive intermediate at the C8 position of the quinolinone, which can then undergo cyclization with a nitrogen-containing substituent at the C7 position. The specific reagents and conditions for this cyclization can vary depending on the nature of the substituents on the quinolinone precursor.
Approaches via Aminoquinoilnes
A more common classical approach utilizes aminoquinolines as the starting material. Specifically, 8-aminoquinoline (B160924) derivatives are pivotal intermediates. The synthesis of the fused imidazole ring is typically achieved by reacting the 8-aminoquinoline with a reagent that provides the final carbon atom of the imidazole ring.
For instance, 9-substituted 5,6-dihydro-4H-imidazo[4,5,1-i,j]quinolines have been synthesized and subsequently functionalized. researchgate.net The initial cyclization to form the dihydro-imidazo[4,5,1-ij]quinoline ring often involves the reaction of an 8-amino-1,2,3,4-tetrahydroquinoline derivative with a one-carbon synthon. Further modifications, such as amination and hydroxylation, can then be performed on the synthesized tricyclic system. researchgate.net The choice of the cyclizing agent and the reaction conditions are critical in determining the final product and yield.
Contemporary Cascade and Multicomponent Reactions
Modern synthetic organic chemistry has seen a shift towards more efficient and atom-economical methods. Cascade and multicomponent reactions have emerged as powerful tools for the construction of complex heterocyclic systems like this compound from simple starting materials in a single pot.
Povarov Reaction-Based Syntheses
The Povarov reaction, a formal aza-Diels-Alder reaction, provides an efficient route to tetrahydroquinoline derivatives, which can be precursors for imidazo[4,5,1-ij]quinolines. A versatile and environmentally friendly two-step synthesis of imidazo[4,5,1-ij]quinolines has been developed that utilizes a sequential Povarov reaction followed by a reductive cyclization. researchgate.net
This strategy typically involves the reaction of an aniline (B41778), an aldehyde, and an alkene to form a tetrahydroquinoline intermediate. This intermediate is then further elaborated to construct the fused imidazole ring. The use of fluoroalcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can promote the Povarov reaction even without a catalyst. researchgate.net
| Reaction Type | Key Intermediates | Advantages |
| Povarov Reaction/Reductive Cyclization | Tetrahydroquinolines | Environmentally friendly, versatile. researchgate.net |
| Catalyst-free Povarov Reaction | N-Aryl imines, Alkenes | Avoids metal catalysts, proceeds in fluoroalcohols. researchgate.net |
Aza-Wittig Reaction Pathways
The aza-Wittig reaction is a powerful method for the formation of carbon-nitrogen double bonds and has been employed in the synthesis of various nitrogen-containing heterocycles. This reaction involves the interaction of an iminophosphorane with a carbonyl compound. While direct synthesis of this compound using this method is not extensively documented in the provided results, the synthesis of related quinoline and imidazoquinoline systems suggests its potential applicability. connectjournals.comnih.gov
A general approach could involve the intramolecular aza-Wittig reaction of a suitably substituted quinoline derivative bearing an azido (B1232118) group and a phosphine-reactive moiety. For example, the reaction of 2-azidobenzaldehydes with amines and tosylmethyl isocyanide (TosMIC) can lead to the formation of imidazoles, which could be further cyclized. nih.gov The intramolecular aza-Wittig reaction of an azide (B81097) can generate an iminophosphorane, which then reacts with an internal carbonyl or ester group to form the fused imidazole ring. nih.gov
Metal-Catalyzed Annulation and Cyclization Reactions
Transition metal-catalyzed reactions have become indispensable in modern organic synthesis for their ability to facilitate the construction of complex molecular architectures with high efficiency and selectivity. Various metal catalysts, including rhodium, manganese, and copper, have been utilized in annulation and cyclization reactions to synthesize fused imidazoquinoline systems.
Rhodium(III)-catalyzed C-H activation and annulation of N-aryl-substituted imidazoles with alkynes has been demonstrated to produce polycyclic heteroaromatic molecules, including benzo[ij]imidazo[2,1,5-de]quinolizine scaffolds. bohrium.com This type of reaction involves multiple C-H bond activations and the formation of several new carbon-carbon and carbon-nitrogen bonds in a single operation.
Manganese-catalyzed electrochemical radical cascade cyclization reactions have been developed for the synthesis of benzo nih.govacs.orgimidazo[2,1-a]isoquinolin-6(5H)-one derivatives. acs.org This method utilizes electricity as a green oxidant and provides a novel strategy for generating alkyl radicals for cyclization.
Copper-catalyzed reactions have also been employed in the synthesis of imidazo[1,5-a]quinolines via oxidative C-H amination reactions. nih.gov These methods offer new pathways for imidazole ring formation under relatively mild conditions.
| Metal Catalyst | Reaction Type | Resulting Scaffold |
| Rhodium(III) | C-H Activation/Annulation | Benzo[ij]imidazo[2,1,5-de]quinolizine bohrium.com |
| Manganese | Electrochemical Radical Cascade Cyclization | Benzo nih.govacs.orgimidazo[2,1-a]isoquinolin-6(5H)-one acs.org |
| Copper | Oxidative C-H Amination | Imidazo[1,5-a]quinolines nih.gov |
Decarboxylative Cyclization Approaches
Decarboxylative cyclization has emerged as a potent strategy for the synthesis of fused N-heterocyclic compounds, including imidazoquinoline scaffolds. This method often utilizes readily available starting materials and can proceed under metal-free conditions, aligning with the principles of green chemistry.
One notable approach involves an iodine-mediated decarboxylative cyclization of α-amino acids with 2-methyl quinolines. nih.govrsc.org This reaction proceeds under metal-free conditions to afford a variety of imidazo[1,5-a]quinolines in moderate to good yields. nih.govrsc.org The process is a cascade reaction that begins with the decarboxylation of the amino acid. nih.govrsc.org The reaction conditions are typically optimized by screening various oxidants and solvents, with tert-butyl hydroperoxide (TBHP) often improving yields significantly. nih.gov For instance, the reaction of 2-methylquinoline (B7769805) with valine in the presence of iodine and TBHP in DMF at 80°C has been shown to produce 1-isopropylimidazo[1,5-a]quinoline with a high yield. nih.gov
This methodology is valued for its use of inexpensive and stable amino acids as starting materials and for avoiding transition-metal catalysts, which can be a drawback in other synthetic routes. nih.govrsc.org The scope of this reaction has been explored with different substituted 2-methylquinolines and various α-amino acids, demonstrating its versatility. nih.gov
Regioselective Synthesis of Substituted 6H-Imidazo[4,5,1-IJ]quinolines
The regioselective synthesis of substituted 6H-Imidazo[4,5,1-ij]quinolines is crucial for establishing structure-activity relationships in medicinal chemistry and materials science. Researchers have developed various strategies to control the position of functional groups on the heterocyclic core.
Functionalization at Specific Ring Positions
The ability to introduce substituents at specific positions of the this compound ring system allows for the fine-tuning of its chemical and physical properties.
One approach to achieve regioselectivity involves the use of directing groups. For example, the 4-hydroxyquinoline (B1666331) core can be functionalized at various positions through a programmed sequence of C-H bond functionalizations. chemrxiv.org This strategy allows for the introduction of diversity onto the quinoline scaffold in a controlled manner. chemrxiv.org
Another method involves the synthesis of precursors with pre-installed functional groups that then direct the cyclization to form the desired substituted imidazoquinoline. For instance, the synthesis of polyphenolic imidazo[4,5-c]quinoline derivatives begins with substituted anilines, where the position of methoxy (B1213986) groups on the starting material determines the final substitution pattern of the product. nih.govacs.org The synthesis involves nitration, chlorination, and subsequent reaction with substituted benzylamines, followed by cyclization to form the imidazoquinoline core. nih.govacs.org
Furthermore, cascade reactions of 2-(2-bromoaryl)-1H-indoles with aldehydes and aqueous ammonia, catalyzed by copper, have been developed for the regioselective synthesis of indolo[1,2-c]quinazolines. acs.org This highlights the use of metal-catalyzed cross-coupling reactions to achieve specific bond formations and regioselectivity. The choice of starting materials and catalysts is key to controlling the outcome of the reaction. bohrium.com
Strategies for Stereoselective Synthesis
The stereoselective synthesis of this compound derivatives is particularly important for pharmaceutical applications, where the biological activity of enantiomers can differ significantly.
A novel approach for the construction of 1,2,3,3a,4,5-hexahydroimidazo[1,2-a]quinolines with high stereoselectivity has been developed. acs.org This method proceeds through a Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with N-propargylanilines, followed by an intramolecular cascade cyclization involving hydroarylation and hydroamination steps. acs.org This one-pot domino ring-opening cyclization (DROC) protocol has been shown to produce the desired products in good yields and with excellent diastereoselectivity and enantioselectivity. acs.org
Another example involves the synthesis of (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and its metabolites as single enantiomers starting from quinoline. acs.org The development of efficient syntheses for enantiomerically pure compounds is critical for evaluating their biological activities and metabolic stabilities. acs.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes.
Environmentally Benign Reaction Conditions
The use of environmentally friendly solvents and catalysts is a key aspect of green synthesis. A versatile two-step synthesis of imidazo[4,5,1-ij]quinolines has been described that proceeds under environmentally benign conditions. researchgate.net This method involves a sequential Povarov reaction followed by a reductive cyclization. researchgate.net
The use of water as a solvent is a hallmark of green chemistry. An efficient modified Skraup reaction for the synthesis of quinolines has been developed in neat water under microwave irradiation, using glycerol (B35011) as an environmentally friendly reagent. researchgate.net Similarly, solvent-free and catalyst-free conditions have been employed for the synthesis of fused bis-heterocycles containing imidazo[1,2-a]pyridine (B132010) and tetrazolo[1,5-a]quinoline (B14009986) frameworks. scispace.com This Groebke–Blackburn–Bienaymé reaction (GBBR)/SNAr/ring-chain azido tautomerization cascade proceeds in good to excellent yields under eco-friendly conditions. scispace.com
The use of ionic liquids as recyclable catalysts also contributes to greener synthetic protocols. For instance, 1,8-diazabicyclo[5.4.0]-undec-7-en-8-ium acetate (B1210297) ([DBU][Ac]) has been used as a catalyst for the synthesis of imidazo[1,2-a]quinoline derivatives under ultrasound irradiation, offering advantages such as milder reaction conditions and easier work-up. scielo.br
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has become a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. benthamdirect.comresearchgate.net
An expeditious microwave-assisted, one-pot sequential route has been developed for the synthesis of pyrido fused imidazo[4,5-c]quinolines. rsc.org This method utilizes the Pictet–Spengler cyclization strategy in a green solvent, offering high yields and a broad substrate scope. rsc.org The key features of this protocol are the mild reaction conditions and the one-pot nature of the process, which minimizes waste. rsc.org
Similarly, a series of unusual fused heterocyclic compounds, including imidazo[1,2-a]quinoline derivatives, have been synthesized via a microwave-assisted, three-component domino reaction of aldehydes, enaminones, and malononitrile. acs.org This one-pot reaction forms up to five new bonds and is characterized by its operational simplicity and minimal environmental impact. acs.org The synthesis of bis(tetrahydrobenzo rsc.orgrsc.orgimidazo[2,1-b]quinazolinones) has also been achieved using microwave heating, which has been shown to be more efficient than conventional heating. tandfonline.com
Furthermore, the synthesis of 6-heptyl-5,6-dihydrobenzo rsc.orgrsc.orgimidazo[1,2-c]quinazoline has been performed using both microwave-assisted and conventional heating methods, with the microwave approach drastically reducing reaction time and increasing the yield. nih.gov
Retrosynthetic Analysis of this compound Derivatives
The strategic deconstruction of a target molecule into simpler, commercially available starting materials is the cornerstone of retrosynthetic analysis. This approach allows for the logical design of a synthetic route. For the tetracyclic heteroaromatic system of this compound, the analysis can be approached by considering disconnections of the key bonds that form the fused ring system. The primary strategies revolve around the formation of the imidazole ring onto a pre-existing quinoline or tetrahydroquinoline core.
A primary retrosynthetic disconnection of the this compound core (I) involves breaking the C-N bond of the imidazole ring. This leads to a key intermediate, an 8-amino-1,2,3,4-tetrahydroquinoline derivative (II). This approach is advantageous as substituted tetrahydroquinolines can be accessed through various established methods.

Further disconnection of the intermediate (II) to simpler precursors depends on the desired substitution pattern. For instance, a common strategy to form the tetrahydroquinoline ring is through a Povarov reaction, which is a type of aza-Diels-Alder reaction. This suggests that intermediate (II) could be derived from an aniline derivative (III), an aldehyde (IV), and an alkene (V). The subsequent intramolecular cyclization would then form the piperidine (B6355638) ring of the tetrahydroquinoline system.
An alternative strategy involves the functionalization of a preformed quinoline skeleton. For example, the synthesis of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine starts from quinoline itself. nih.govacs.org This implies a retrosynthetic pathway where the dihydro-imidazoquinoline derivative is disconnected back to a functionalized quinoline.
For more complex derivatives, such as those with aryl substitutions, a skeletal rearrangement can be a powerful synthetic tool. For example, the formation of 4-(1H-indol-3-yl)-N-aryl-4H-imidazo[4,5,1-ij]quinolin-2-amines has been achieved through a base-catalyzed skeletal rearrangement of indole (B1671886) N-carboximidamides. bohrium.comresearchgate.net This suggests a retrosynthetic approach where the complex imidazoquinoline is disconnected back to a more linear indole-containing precursor.
The following table summarizes key retrosynthetic disconnections and the corresponding forward synthetic reactions for derivatives of the imidazo[4,5,1-ij]quinoline scaffold.
| Target Derivative Type | Key Disconnection | Corresponding Forward Reaction | Starting Material Precursors | Reference |
| Substituted 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolines | Imidazole C-N bond | Intramolecular reductive cyclization | 8-Nitroquinolines | researchgate.net |
| 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline derivatives | Imidazole ring formation | Cyclization from functionalized quinoline | Quinoline | nih.govacs.org |
| 4-Aryl-4H-imidazo[4,5,1-ij]quinolin-2-amine derivatives | Skeletal framework | Skeletal rearrangement | Indole N-carboximidamides | bohrium.comresearchgate.net |
| 2-Aryl-4H-imidazo[4,5,1-ij]quinolines | Imidazole C-N and C-C bonds | Aza-Wittig reaction/Intramolecular cyclization | 8-(Triphenylphosphoimino)quinoline and Aryl aldehydes | dntb.gov.ua |
This analysis highlights that the synthesis of the this compound core and its derivatives can be strategically planned by targeting key bond formations, primarily focusing on the construction of the imidazole ring onto a quinoline or tetrahydroquinoline framework. The choice of the specific disconnection and corresponding synthetic methodology will be dictated by the desired substitution pattern on the final molecule.
Reaction Mechanisms and Chemical Transformations of 6h Imidazo 4,5,1 Ij Quinoline
Mechanistic Elucidation of Formation Reactions
The construction of the tricyclic 6H-Imidazo[4,5,1-IJ]quinoline core can be achieved through several distinct mechanistic routes.
Studies on Povarov Reaction Mechanism
The Povarov reaction is a powerful multicomponent reaction used for the synthesis of quinoline (B57606) and tetrahydroquinoline derivatives. researchgate.net It is formally classified as an aza-Diels-Alder reaction, but mechanistic studies, including Density Functional Theory (DFT) calculations, indicate that it proceeds through a stepwise mechanism rather than a concerted one. researchgate.net The reaction typically involves the condensation of an aniline (B41778), an aldehyde, and an activated alkene.
The process is initiated by the condensation of an aniline and an aldehyde to form an aromatic imine (Schiff base). wikipedia.org A Lewis acid or Brønsted acid catalyst is then used to activate the imine, making it susceptible to electrophilic addition by an electron-rich alkene. wikipedia.orgmdpi.com This step leads to the formation of a highly stabilized zwitterionic intermediate. researchgate.net Subsequent intramolecular electrophilic aromatic substitution, followed by elimination steps, results in the formation of the final quinoline ring structure. wikipedia.org The nature of the substituents on the N-aryl group of the imine can influence the reaction rate. researchgate.net
Table 1: Key Mechanistic Steps of the Povarov Reaction
| Step | Description | Intermediates |
|---|---|---|
| 1 | Condensation | Formation of an aromatic imine (Schiff base) from an aniline and an aldehyde. wikipedia.org |
| 2 | Activation | A Lewis acid catalyst activates the imine for electrophilic attack. wikipedia.org |
| 3 | C-C Bond Formation | The activated alkene adds to the iminium ion, forming a zwitterionic intermediate. researchgate.net |
| 4 | Cyclization | Intramolecular electrophilic aromatic substitution occurs to form the six-membered ring. wikipedia.org |
| 5 | Aromatization | Elimination reactions lead to the formation of the final quinoline or tetrahydroquinoline product. wikipedia.org |
Mechanism of Aza-Wittig and Cyclization Tandem Processes
Tandem reactions involving an aza-Wittig reaction followed by a cyclization step provide a versatile route to various nitrogen-containing heterocycles. acs.org This sequence is a powerful tool for constructing fused ring systems like this compound. The process typically begins with the reaction of an organic azide (B81097) with a phosphine (B1218219), such as triphenylphosphine, in a Staudinger reaction to generate an iminophosphorane intermediate.
This iminophosphorane is the key player in the subsequent intramolecular aza-Wittig reaction. researchgate.net When a carbonyl group (e.g., an ester, amide, or ketone) is present elsewhere in the molecule, the iminophosphorane reacts with it to form a new carbon-nitrogen double bond (imine), eliminating a phosphine oxide. This newly formed imine can then participate in an intramolecular cyclization, such as an electrocyclization or nucleophilic attack, to construct the final heterocyclic ring. acs.orgresearchgate.net The precise nature of the cyclization is dependent on the structure of the substrate and the reaction conditions.
Intramolecular Cyclization Pathways
Intramolecular cyclization represents a direct and efficient strategy for assembling the this compound skeleton from appropriately functionalized precursors. Various catalytic systems have been developed to facilitate these transformations.
Metal-Catalyzed Cyclization of Alkynes: Silver- and gold-based catalysts are effective in promoting the intramolecular cyclization of substrates containing alkyne functionalities. For instance, a silver-catalyzed 5-endo-dig nucleophilic cyclization of a 2-ethynylphenyl-substituted precursor can be used to forge the new heterocyclic ring. nih.gov Similarly, gold catalysts can promote a 6-endo-dig cyclization of diazo-yne compounds, proceeding through a key β-aryl gold-carbene intermediate. nih.gov
Palladium-Catalyzed C-H Activation: A modern and powerful approach involves the intramolecular cyclization via a palladium-catalyzed C-H activation strategy. rsc.org This method allows for the direct formation of a C-C bond between two aromatic systems within the same molecule. The reaction is often mediated by an oxidant, such as silver acetate (B1210297) (AgOAc), to facilitate the catalytic cycle. rsc.org This pathway offers high atom economy and allows for the construction of complex fused systems under relatively mild conditions.
Decarboxylative Cascade Reaction Mechanisms
Decarboxylative cascade reactions offer a unique entry into fused imidazole (B134444) systems under metal-free conditions. An iodine-mediated decarboxylative cyclization between 2-methyl quinolines and α-amino acids has been developed for the synthesis of imidazo[1,5-a]quinolines, a related isomeric system. rsc.orgnih.gov The mechanism is proposed to start with the activation of the 2-methyl quinoline by iodine. This is followed by a condensation reaction with the α-amino acid, which subsequently undergoes decarboxylation (loss of CO2). The resulting intermediate then undergoes an intramolecular cyclization and subsequent oxidation/aromatization to yield the final fused heterocyclic product. rsc.org
Skeletal Rearrangements Involving the this compound Framework
Once formed, the this compound skeleton can potentially undergo skeletal rearrangements, leading to more thermodynamically stable isomers.
Investigation of Intermediate Species
A relevant transformation observed in related heterocyclic systems is the Dimroth-type rearrangement. For example, 3-substituted 6H-imidazo[1,2-c]quinazolin-5-ones have been shown to rearrange to the more stable 2-substituted isomers. researchgate.net This type of rearrangement is characteristic of many N-heterocycles.
The mechanism of a Dimroth rearrangement involves a sequence of ring-opening and ring-closing steps. The process is initiated by the cleavage of a bond within the imidazole portion of the fused system, leading to the formation of a transient, open-chain intermediate species. researchgate.net This intermediate, which may exist as a reactive species like a carbodiimide, then re-cyclizes in a different orientation. This re-cyclization leads to the migration of a substituent from one position of the heterocyclic ring to another, ultimately resulting in a thermodynamically more favorable isomer. The investigation of these open-chain intermediates is key to understanding the dynamics of such skeletal rearrangements.
Hydride Shift Phenomena
Detailed studies specifically documenting hydride shift phenomena within the this compound ring system are not extensively covered in the available scientific literature. Such mechanistic details remain an area for further investigation.
Chemical Reactivity and Functional Group Transformations
The chemical reactivity of the this compound scaffold has been primarily documented through metabolic studies of its derivatives. These transformations highlight the susceptibility of the ring system and its substituents to biochemical reactions, including oxidation and N-demethylation.
Oxidation Reactions
Oxidation is a key metabolic transformation for derivatives of this scaffold. Studies on (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine show that the molecule undergoes oxidation to form an imidazoquinolinone. acs.orgdrugbank.comnih.gov This reaction introduces a carbonyl group onto the heterocyclic core, specifically at the C-2 position. This metabolic process occurs when the parent compound is incubated with mouse or monkey liver S9 microsomes. acs.orgdrugbank.comnih.gov The resulting metabolite, (R)-5,6-dihydro-5-(dimethylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, is one of the products observed from these incubations. acs.org
N-Demethylation Pathways
N-demethylation is another significant metabolic pathway observed for substituted 4H-imidazo[4,5,1-ij]quinoline derivatives. In metabolic studies of (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine, the removal of a methyl group from the N,N-dimethylamino substituent is a noted transformation. acs.orgdrugbank.comnih.gov This process yields the corresponding N-demethylated intermediate, (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinoline. acs.org
Furthermore, metabolism can proceed through a combination of both N-demethylation and oxidation. acs.orgdrugbank.comnih.gov When (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine is incubated with liver microsomes, it can be metabolized to (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, a product that has undergone both the loss of a methyl group and oxidation of the heterocyclic core. acs.orgdrugbank.comnih.gov
Table 1: Metabolic Transformations of a this compound Derivative
| Parent Compound | Reaction Type | Product(s) |
|---|---|---|
| (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine | Oxidation | (R)-5,6-dihydro-5-(dimethylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one |
| (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine | N-Demethylation | (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinoline |
| (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine | N-Demethylation and Oxidation | (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one |
Amination Reactions
Specific examples of direct amination reactions on the this compound core are not detailed in the reviewed scientific literature.
Acylation and Subsequent Cyclization
The reviewed literature does not provide specific examples of acylation and subsequent cyclization reactions involving the this compound scaffold.
Spectroscopic and Crystallographic Analysis for Structural Elucidation of 6h Imidazo 4,5,1 Ij Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the 6H-Imidazo[4,5,1-IJ]quinoline system. Through various NMR experiments, detailed insights into the proton and carbon environments, as well as dynamic processes, can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the structure of this compound derivatives by providing information on the chemical environment, number, and connectivity of protons.
In the ¹H NMR spectrum of this compound derivatives, the aromatic protons typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. For instance, in a series of (E)-8-fluoro-6-oxo-9-(piperazin-1-yl)-2-styryl-2,6-dihydro-1H-imidazo[4,5,1-ij]quinoline-5-carboxylic acid derivatives, the aromatic and vinylic protons are observed in this range, confirming the presence of the fused ring system and the styryl substituent. jocpr.com The protons on the dihydro-imidazo portion of the molecule show characteristic shifts that are crucial for confirming the cyclization.
The chemical shifts and coupling constants of the protons on the quinoline (B57606) and imidazole (B134444) rings provide a unique fingerprint for the this compound scaffold. For example, in the synthesis of various imidazo[1,5-a]quinolines, the proton signals and their multiplicities were key to confirming the final structures. nih.gov Similarly, for 2-methyl-2-(4-(3-methyl-2-oxo-8-phenyl-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)propanenitrile, the aromatic protons were observed at specific chemical shifts, such as a singlet at 8.81 ppm and a doublet at 8.19 ppm, which are characteristic of the imidazo[4,5-c]quinoline core. nih.gov
The specific substitution pattern on the this compound ring system significantly influences the chemical shifts of the remaining protons. For example, the presence of electron-donating or electron-withdrawing groups can cause upfield or downfield shifts, respectively, which aids in determining the position of substituents. This has been observed in various substituted 1H-imidazo[4,5-c]quinoline derivatives. nih.govacs.org
Interactive Data Table: Representative ¹H NMR Data for this compound Derivatives
| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 2-Methyl-2-(4-(3-methyl-2-oxo-8-phenyl-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)propanenitrile | CDCl₃ | H (aromatic) | 8.81 | s | - | nih.gov |
| 2-Methyl-2-(4-(3-methyl-2-oxo-8-phenyl-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)propanenitrile | CDCl₃ | H (aromatic) | 8.19 | d | 9.0 | nih.gov |
| 1-Methyl-imidazo[1,5-a]quinoline | CDCl₃ | H (aromatic) | 8.23-8.21 | d | 8.5 | nih.gov |
| 1-Methyl-imidazo[1,5-a]quinoline | CDCl₃ | H (aromatic) | 7.33 | s | - | nih.gov |
| Imidazo[1,5-a]quinoline (B8571028) | CDCl₃ | H (aromatic) | 8.65 | s | - | nih.gov |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of this compound and its derivatives. By providing information on the chemical environment of each carbon atom, ¹³C NMR allows for the unambiguous assignment of the carbon skeleton.
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. libretexts.org In the this compound system, carbons in the aromatic quinoline and imidazole rings typically resonate in the range of 110-150 ppm. researchgate.netucl.ac.uk Quaternary carbons, such as those at the fusion of the rings and those bearing substituents, can often be distinguished from protonated carbons. For instance, in derivatives of imidazo[1,5-a]quinoline, the carbon chemical shifts were instrumental in confirming the structure, with values ranging from approximately 116 ppm to 143 ppm for the aromatic carbons. nih.gov
The carbonyl carbon in 6-oxo derivatives of the imidazo[4,5,1-ij]quinoline series exhibits a characteristic downfield shift, typically appearing in the range of 170-185 ppm, which is a key diagnostic peak for these structures. libretexts.org For example, in a series of novel (E)-8-fluoro-6-oxo-9-(piperazin-1-yl)-2-styryl-2,6-dihydro-1H-imidazo[4,5,1-ij]quinoline-5-carboxylic acid derivatives, the presence of the carbonyl group was confirmed by its ¹³C NMR signal. jocpr.com
Furthermore, the attachment of different substituents to the this compound core leads to predictable changes in the ¹³C NMR spectrum, aiding in the confirmation of their position. For example, the carbon atoms directly attached to a nitrogen atom will experience a different shielding effect compared to other aromatic carbons. tsijournals.com
Interactive Data Table: Representative ¹³C NMR Data for this compound Derivatives
| Compound/Derivative | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |
| 1-Methyl-imidazo[1,5-a]quinoline | CDCl₃ | Aromatic C | 140.0, 133.3, 130.3, 128.6, 127.7, 125.7, 124.9, 120.6, 120.5, 117.3, 116.2 | nih.gov |
| 1-Methyl-imidazo[1,5-a]quinoline | CDCl₃ | CH₃ | 19.6 | nih.gov |
| 1-Isobutyl-imidazo[1,5-a]quinoline | CDCl₃ | Aromatic C | 143.5, 133.1, 130.3, 128.7, 127.7, 125.9, 124.9, 120.6, 120.6, 117.5, 116.6 | nih.gov |
| 1-Isobutyl-imidazo[1,5-a]quinoline | CDCl₃ | Isobutyl CH | 41.1, 26.6 | nih.gov |
| 1-Isobutyl-imidazo[1,5-a]quinoline | CDCl₃ | Isobutyl CH₃ | 22.6 | nih.gov |
| Imidazo[1,5-a]quinoline | CDCl₃ | Aromatic C | 130.9, 128.8, 128.6, 127.8, 125.6, 124.2, 122.4, 121.3, 116.8, 114.6 | nih.gov |
Variable Temperature Nuclear Magnetic Resonance (VT NMR) spectroscopy is a specialized technique used to study dynamic processes in molecules, such as conformational changes and reaction mechanisms. By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that provide insights into these dynamic events.
In the context of this compound and related heterocyclic systems, VT NMR can be employed to understand rearrangement mechanisms and the nature of species in solution. For instance, in a study involving the rearrangement of indole (B1671886) N-carboximidamides to 4-(1H-indol-3-yl)-N-aryl-4H-imidazo[4,5,1-ij]quinolin-2-amines, ¹H NMR monitoring at an elevated temperature (343 K) was used to better understand the rearrangement mechanism. researchgate.netresearchgate.net This technique can help determine the energy barriers for conformational changes or rotations around single bonds. mdpi.com
Furthermore, VT ¹H and ¹⁹F NMR spectroscopies have been utilized to study the number and nature of solution species of certain imidazo[4,5,1-ij] quinoline derivatives. researchgate.netresearchgate.net Changes in chemical shifts, signal broadening, or the coalescence of signals as the temperature is varied can provide quantitative information about the rates of exchange between different conformations or chemical species.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. rsc.org Given the absence of background signals in biological systems and its high sensitivity, ¹⁹F NMR is particularly useful for mechanistic studies, especially when a fluorine atom is incorporated into the molecule of interest. rsc.orgresearcher.life
In the study of reactions involving this compound derivatives, ¹⁹F NMR can provide valuable mechanistic insights. For example, if a fluorine-substituted derivative is used, the changes in the ¹⁹F NMR spectrum can be monitored throughout a reaction to track the formation of intermediates and products. nih.gov This has been demonstrated in studies of other heterocyclic systems where ¹⁹F NMR was used to probe reaction mechanisms in real-time. nih.gov
The chemical shift of the ¹⁹F nucleus is very sensitive to its electronic environment, making it an excellent probe for changes occurring at or near the fluorine atom. nih.gov This sensitivity allows for the detection of subtle changes in molecular structure and conformation. For instance, in a study of the rearrangement of indole N-carboximidamides to imidazo[4,5,1-ij]quinoline derivatives, VT ¹⁹F NMR spectroscopy was employed to study the nature of the species in solution. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and, with high-resolution mass spectrometry (HRMS), for deducing its elemental composition.
For the this compound framework, MS provides initial confirmation of the successful synthesis of the target molecule by verifying its molecular weight. For example, the molecular structures of a series of novel (E)-8-fluoro-6-oxo-9-(piperazin-1-yl)-2-styryl-2,6-dihydro-1H-imidazo[4,5,1-ij]quinoline-5-carboxylic acid derivatives were confirmed using mass spectrometry in conjunction with NMR. jocpr.com
HRMS offers a higher degree of accuracy, allowing for the determination of the molecular formula with great confidence. This is achieved by measuring the m/z value to several decimal places, which helps to distinguish between compounds with the same nominal mass but different elemental compositions. In the synthesis of various imidazo[4,5,1-ij]quinolines, HRMS was used to confirm the elemental composition of the synthesized compounds. rsc.org For instance, the HRMS data for Cis-4-(benzo[d] researchgate.netrsc.orgdioxol-5-yl)-2,6-bis(4-methoxyphenyl)-5-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline provided the exact mass, which matched the calculated value for its molecular formula. rsc.org Similarly, for imidazo[1,5-a]quinoline derivatives, HRMS was used to find the exact mass, confirming their elemental composition. nih.gov
Interactive Data Table: Representative HRMS Data for Imidazoquinoline Derivatives
| Compound/Derivative | Ion | Calculated m/z | Found m/z | Reference |
| 1-Isobutyl-imidazo[1,5-a]quinoline | [M + H]⁺ | 225.1392 | 225.1393 | nih.gov |
| 1-Methyl-imidazo[1,5-a]quinoline | [M + H]⁺ | 183.0922 | 183.0923 | nih.gov |
| Imidazo[1,5-a]quinoline | [M + H]⁺ | 169.0766 | 169.0765 | nih.gov |
| 1-Isopropyl-9-methoxy-imidazo[1,5-a]quinoline | [M + H]⁺ | 241.1341 | 241.1338 | nih.gov |
| 2-(1-Adamantanyl)-1H-imidazo[4,5-c]quinoline | [M + H]⁺ | 304.1808 | 304.1823 | nih.gov |
| 2-(1-Benzoylpiperidin-4-yl)-1H-imidazo[4,5-c]quinoline | [M + H]⁺ | 357.1710 | 357.1732 | nih.gov |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides the absolute structure of a molecule, including bond lengths, bond angles, and stereochemistry.
For the this compound system, single-crystal X-ray diffraction studies have been crucial in unequivocally confirming the molecular structure. For instance, the crystal structure of 1-isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine revealed that the 1H-imidazo[4,5-c]quinoline ring system is nearly planar. nih.gov The study also provided detailed information on intramolecular hydrogen bonds and intermolecular stacking interactions. nih.gov
In another example, the structure of a substituted imidazole was confirmed by single-crystal X-ray diffraction, which showed the molecule crystallized in the monoclinic crystal system. researchgate.net The analysis also revealed details about intermolecular and intramolecular hydrogen bonds that stabilize the crystal structure. researchgate.net The ability to obtain a crystal structure provides the ultimate proof of the connectivity and stereochemistry of a synthesized compound, which is essential for understanding its chemical and biological properties. The crystal structure of a hydrazone derivative of 1-isobutyl-1H-imidazo[4,5-c]quinoline was also determined, confirming the E-conformation with respect to the C=N bond and detailing the hydrogen bonding network. researchgate.net
Interactive Data Table: Crystallographic Data for an Imidazoquinoline Derivative
| Compound | 1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine |
| Molecular Formula | C₁₆H₂₀N₄ |
| Molecular Weight | 268.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.2804 (2) |
| b (Å) | 18.5492 (6) |
| c (Å) | 8.5147 (2) |
| β (°) | 101.051 (2) |
| Volume (ų) | 1438.57 (7) |
| Z | 4 |
| Reference | nih.gov |
Spectroscopic Studies on Protonation and Tautomerization of this compound
The protonation and tautomerization of imidazoquinoline derivatives are critical for understanding their reactivity, biological activity, and potential applications as pH-sensitive fluorescent probes. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, are powerful tools for elucidating the structural changes that occur upon protonation and the equilibrium between different tautomeric forms. While specific detailed research findings on the protonation and tautomerization of the parent this compound are not extensively available in the public domain, studies on closely related imidazo[4,5-c]quinoline and other fused imidazo (B10784944) systems provide significant insights into the expected behavior of this compound.
Protonation of the imidazoquinoline scaffold can occur at several nitrogen atoms, leading to different cationic species. The preferred site of protonation is influenced by the electronic properties of the substituents on the ring system. scispace.com Theoretical studies on related systems like pyrido[2′,1′:2,3]imidazo[4,5-b]quinoline-12-yl cyanide have shown that different tautomeric forms (e.g., OH, CH, and NH tautomers) can exist, with their relative stability being dependent on the solvent environment. nih.gov
Spectroscopic analysis allows for the identification of the predominant tautomer in a given medium and the investigation of the equilibrium between them. For instance, in studies of 1H-imidazo[4,5-c]quinoline derivatives, 2D NOESY NMR experiments have been effectively used to distinguish between 1H and 3H tautomers and to determine their relative populations in solution. nih.gov
Changes in pH lead to shifts in the UV-Vis absorption and fluorescence emission spectra, which can be used to determine the pKa values associated with protonation equilibria. irb.hr For example, in amino-substituted benzimidazo[1,2-a]quinolines, protonation causes noticeable shifts in the absorption bands. nih.gov Specifically, protonation of some derivatives leads to a hypsochromic (blue) shift, while for others, a bathochromic (red) shift is observed, which is attributed to a greater resonance effect and enhanced molecular stability upon protonation. nih.gov These spectral changes are fundamental to the application of such compounds as pH-sensing probes. nih.gov
The following data tables, derived from studies on related imidazoquinoline derivatives, illustrate the type of spectroscopic data used to analyze protonation and tautomerization phenomena. It is important to note that these are representative examples and the exact values for this compound may differ.
Table 1: Representative ¹H NMR Chemical Shift Data for Imidazoquinoline Derivatives
This table showcases typical proton NMR chemical shifts for derivatives of related imidazoquinoline systems. The chemical shifts are sensitive to the electronic environment of the protons and can be used to deduce the structure and tautomeric form.
| Compound/Derivative | Solvent | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) | H-9 (ppm) |
| 2-Cycloheptyl-1H-imidazo[4,5-c]quinoline | - | - | - | - | - | - | - | - |
| 1H-Imidazo[4,5-c]quinolin-5-oxide | - | - | - | - | - | - | - | - |
| 2-Pentyl-1H-imidazo[4,5-c]quinoline | - | - | - | - | - | - | - | - |
Table 2: Representative UV-Vis Absorption Data for Amino-Substituted Benzimidazo[1,2-a]quinolines Showing Effect of Protonation
This table illustrates how the maximum absorption wavelength (λmax) can shift upon protonation (addition of HCl), a key indicator of changes in the electronic structure of the molecule.
| Compound | Solvent | λmax (nm) (Neutral) | λmax (nm) (in 0.1 M HCl) | Shift (nm) |
| 2-N-Isopentylamino-benzimidazo[1,2-a]quinoline | Methanol | 421, 448 | 409, 436 | -12 |
| 2-N-Piperidinobenzimidazo[1,2-a]quinoline | Methanol | 425, 454 | 434, 459 | +9, +5 |
| 2,5-N,N-Diisopentylamino-benzimidazo[1,2-a]quinoline | Methanol | 380, 398 | 368, 386 | -12 |
| 2,5-N,N-Dipiperidino-benzimidazo[1,2-a]quinoline | Methanol | 450 | 455 | +5 |
Data sourced from a study on benzimidazo[1,2-a]quinolines, which are structurally related to the target compound. nih.gov
The study of protonation and tautomerism in this compound and its derivatives is an active area of research. The development of detailed spectroscopic data and a deeper understanding of these processes will be invaluable for the rational design of new compounds with tailored properties for various applications, including as therapeutic agents and advanced materials.
Computational Chemistry and Theoretical Studies on 6h Imidazo 4,5,1 Ij Quinoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. For imidazoquinoline derivatives, DFT calculations have been instrumental in elucidating their electronic characteristics, stability, and reactivity. While specific DFT studies on the parent 6H-Imidazo[4,5,1-IJ]quinoline are not extensively documented in the literature, research on closely related isomers and derivatives provides a strong basis for understanding its probable computational profile.
Electronic Structure Analysis
DFT calculations are frequently used to analyze the electronic structure of complex organic molecules. For instance, studies on imidazo[1,5-a]quinoline (B8571028) derivatives have been conducted to understand the relationship between their electronic structure and receptor affinity. researchgate.net These analyses, typically performed at levels of theory such as B3LYP/6-31G(d,p), involve full geometry optimization to determine the most stable electronic configuration. researchgate.net The distribution of electron density, molecular electrostatic potential (MEP), and the nature of molecular orbitals are key aspects of electronic structure analysis.
For related quinoline (B57606) derivatives, theoretical investigations have shown that the distribution of atomic charges and the presence of electron-rich and electron-deficient regions are crucial for their chemical behavior and biological activity. bohrium.com The nitrogen atoms within the heterocyclic rings are often identified as nucleophilic sites, playing a significant role in intermolecular interactions. researchgate.net
Conformational Analysis
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its biological activity. For derivatives of the this compound system, such as the dopamine (B1211576) agonist Sumanirole (B131212) ((R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one), computational modeling has been essential to explore its bioactive conformation. researchgate.netnih.gov
Reaction Pathway and Transition State Calculations
Computational methods are also employed to investigate reaction mechanisms, including the identification of transition states and the calculation of activation energies. While specific reaction pathway calculations for the synthesis or degradation of the parent this compound are not prominently available, studies on related systems highlight the utility of this approach. For example, DFT calculations have been used to study the tautomerization of pyrido[2′,1′:2,3]imidazo[4,5-b]quinoline-12-ylcyanide, a related fused system. researchgate.net These studies can determine the kinetic and thermodynamic favorability of different reaction pathways. researchgate.net
In the context of drug metabolism, computational models can predict the sites of metabolic transformation. For (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine, it has been shown that the compound is metabolized via N-demethylation and oxidation, and computational studies could, in principle, model the transition states for these enzymatic reactions. acs.orgnih.gov
HOMO-LUMO Energy Gap Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters that provide insights into a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov
DFT calculations have been widely used to determine the HOMO-LUMO gaps for various imidazoquinoline isomers and their derivatives. For instance, a study on imidazo[4,5-g]quinoline-4,9-dione derivatives found that a lower HOMO-LUMO energy gap correlated with a better ability to interact with and inhibit bacterial efflux pumps. nih.gov In another study on imidazo[1,5-a]quinolines, the calculated HOMO and LUMO energies were compared with experimental values obtained from cyclic voltammetry, showing a good correlation. uni-giessen.de The HOMO-LUMO gap for a series of 6-fluoro-4-hydroxy-2-methylquinoline was calculated to be approximately 4.78 eV, indicating significant electronic stability. tandfonline.com
Table 1: Representative Calculated HOMO-LUMO Energy Gaps for Related Imidazoquinoline and Quinoline Derivatives
| Compound/Derivative Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Imidazo[1,5-a]quinolines (general) | DFT | ~ -5.6 to -5.9 | ~ -2.7 to -2.9 | ~ 2.92 ± 0.06 | uni-giessen.de |
| Imidazo[5,1-a]isoquinolines (general) | DFT | ~ -5.8 to -6.1 | ~ -2.7 to -3.0 | ~ 3.02 ± 0.16 | uni-giessen.de |
| Imidazo[4,5-g]quinoline-4,9-dione derivative (KSA5) | DFT | Not specified | Not specified | Lower than reference compound | nih.gov |
| 6-fluoro-4-hydroxy-2-methylquinoline | DFT/B3LYP/6–311 + G (2d, p) | Not specified | Not specified | ~ 4.78 | tandfonline.com |
Note: The values presented are for related but structurally distinct compounds and should be considered as approximations for the parent this compound.
Molecular Modeling and Simulations
Molecular modeling and simulations are indispensable tools for understanding how a ligand, such as a this compound derivative, might interact with a biological target at the atomic level. These techniques are crucial in drug discovery for predicting binding modes and affinities.
Ligand-Target Interaction Profiling
Molecular docking and molecular dynamics simulations are the primary methods used for ligand-target interaction profiling. These studies have been particularly insightful for derivatives of this compound that exhibit biological activity. A notable example is the study of novel analogues of Sumanirole, which are agonists for the dopamine D2 and D3 receptors. researchgate.netnih.gov
Computational modeling provided a structural basis for the D2 receptor selectivity of Sumanirole, illustrating how subtle differences in the highly homologous orthosteric binding site of D2 and D3 receptors can differentially affect ligand binding and functional efficacy. researchgate.net Molecular simulations suggested that variations in the amino acid sequences between the receptors, particularly in extracellular loop 2 (EL2) and the N-terminal segment of transmembrane 5 (TM5), could be responsible for the observed selectivity. researchgate.net
Docking studies on other imidazoquinoline derivatives have also been performed. For instance, derivatives of imidazo[4,5-c]quinoline have been docked into the active site of the A3 adenosine (B11128) receptor to understand their allosteric modulatory activity. nih.gov Similarly, molecular docking of imidazo[4,5-g]quinoline-4,9-dione derivatives into the active sites of bacterial efflux pumps helped to identify key binding interactions. nih.gov
Table 2: Examples of Ligand-Target Interaction Studies for Imidazoquinoline Derivatives
| Ligand | Target | Method | Key Findings | Reference |
| Sumanirole Analogues | Dopamine D2/D3 Receptors | Molecular Modeling and Simulation | Provided structural basis for D2 receptor selectivity, highlighting the role of specific receptor domains. | researchgate.netnih.gov |
| 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives | A3 Adenosine Receptor | Molecular Docking | Identified binding modes for positive allosteric modulators. | nih.gov |
| Imidazo[4,5-g]quinoline-4,9-dione Derivatives | Acinetobacter baumannii Efflux Pumps | Molecular Docking and Simulation | Showed consistent interaction with ligand-binding site residues, suggesting inhibitory potential. | nih.gov |
Prediction of Spectroscopic Properties
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of heterocyclic molecules. These predictions can guide the synthesis and identification of new compounds and help in the interpretation of experimental spectra. Studies on related imidazoquinoline and benzimidazole (B57391) systems provide a framework for understanding how such predictions are performed. nih.govrsc.org
Theoretical calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting UV-visible absorption and fluorescence spectra. uni-giessen.de For instance, in studies of imidazo[1,5-a]quinolines, DFT calculations have been used to compute these frontier orbital energies, which correlate with the observed electronic transitions. uni-giessen.de Similarly, the photophysical properties of various pyrido fused imidazo[4,5-c]quinolines have been investigated using both experimental and computational approaches to understand their solvatochromic effects. researchgate.net
Table 1: Computational Methods and Predicted Spectroscopic Properties for Imidazoquinoline-Related Scaffolds
| Compound Class | Computational Method | Predicted Properties | Key Findings | Reference |
| Imidazo[1,5-a]quinolines | Density Functional Theory (DFT) | HOMO/LUMO energies, UV-vis spectra, Fluorescence | Calculated orbital energies correlate with experimental blue luminescence, guiding the design of new emitter molecules. | uni-giessen.de |
| Imidazo[1,5-c]quinazolines | Density Functional Theory (DFT) | IR, ¹H-NMR, ¹³C-NMR, UV spectra, Conformational stability | Calculations explained the formation of specific stable conformers and supported the interpretation of experimental spectra. | nih.gov |
| Benzimidazo[1,2-a]quinolines | DFT and TD-DFT | UV-Vis absorption, Fluorescence emission, Stokes shifts | Predicted electronic transitions helped rationalize the effects of protonation and substituent effects on photophysical properties. | rsc.org |
| Pyrido fused imidazo[4,5-c]quinolines | DFT | Absorption and fluorescence spectra, Solvatochromic shifts | Theoretical interpretations were in good agreement with experimental results, explaining the influence of the solvent environment. | researchgate.net |
pKa Prediction and Acidity/Basicity Studies
The acidity and basicity of a molecule, quantified by its pKa value, are fundamental to its behavior in biological and chemical systems. Computational methods offer a way to predict these values, which is particularly valuable for complex heterocyclic systems where multiple protonation sites may exist.
Theoretical studies on related benzimidazo[1,2-a]quinolines have successfully combined computational analysis with experimental pH titrations to understand protonation equilibria. rsc.org In these studies, computational modeling helped to rationalize the observed spectral shifts upon changes in pH. For example, protonation can cause either a hypsochromic (blue) or bathochromic (red) shift in the absorption spectrum, depending on the resulting resonance effects and molecular stability. rsc.org
For imidazo[4,5-b]pyridine derivatives, an excellent agreement between experimentally measured and computationally determined pKa values was achieved. irb.hr These studies revealed that the compounds exist as monoprotonated cations at neutral pH, transition to diprotonated forms in acidic conditions (pH 3.4-4.4), and revert to neutral molecules in strongly basic environments (pH 10.4-13.7). irb.hr The potential use of these molecules as pH-sensing probes is based on the distinct spectral changes that occur with the protonation of the basic nitrogen atoms. rsc.orgirb.hr The accurate prediction of aqueous pKa values can be a significant challenge, especially for tautomerizable compounds, often requiring rigorous first-principles approaches. researchgate.net
Table 2: Predicted vs. Experimental pKa Values for Imidazo-Fused Heterocycles
| Compound Type | Method | Predicted pKa Range | Experimental pKa Range | Key Findings | Reference |
| Imidazo[4,5-b]pyridine derivatives | Computational and Spectroscopic Titration | Excellent agreement with experimental values | 3.4 - 4.4 (second protonation) and 10.4 - 13.7 (first deprotonation) | Systems are monoprotonated at neutral pH; transition to diprotonated at low pH and neutral at high pH. | irb.hr |
| Benzimidazo[1,2-a]quinolines | Computational and Spectroscopic Titration | Good correlation with experimental pH sensitivity | pH ≈ 3 (protonation) | Computational analysis identified promising candidates for pH sensors in acidic environments. | rsc.org |
| Imidazolidine-2,4-dione derivatives | Potentiometric Titration and Pallas pKalc 3.1 | Poor correlation with experimental values | 7.55 - 11.08 | The specific software used was unable to accurately predict pKa values for this series of closely related compounds. | nih.gov |
These examples underscore the power and current limitations of computational chemistry in predicting the properties of nitrogen-containing heterocycles. While specific data for this compound is scarce, the established methodologies provide a clear path for its future theoretical investigation.
Derivatization and Structure Reactivity Relationship Srr Studies of 6h Imidazo 4,5,1 Ij Quinoline
Impact of Substituent Effects on Synthetic Efficiency and Yield
Research has demonstrated that the presence of electron-donating or electron-withdrawing groups can have a profound impact on the outcomes of synthetic transformations. For instance, in the synthesis of related quinoline (B57606) systems, it has been observed that 2-bromobenzaldehydes bearing electron-donating substituents generally afford better yields compared to those with electron-withdrawing groups. nih.gov This is attributed to the increased nucleophilicity of the reacting species, which promotes the desired cyclization reactions. Conversely, reducing the electron density on the aromatic ring can have a detrimental effect on product yield. nih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of complex heterocyclic frameworks, including imidazoquinoline derivatives. rsc.org This technology often leads to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgbeilstein-journals.org The use of green media, such as water or ethanol, in these syntheses further enhances the environmental benignity of the process. rsc.orgbeilstein-journals.org
The choice of catalyst is also paramount in achieving high synthetic efficiency. For example, the use of phosphotungstic acid (HPW) as a catalyst in the Groebke–Blackburn–Bienaymé three-component reaction for the synthesis of imidazo[1,2-a]pyridines has been shown to be highly effective, providing products in high yields with a low catalyst loading. beilstein-journals.org Similarly, Yb(OTf)3 has been utilized as an efficient catalyst for the synthesis of 1,4-diaryl substituted imidazo[4,5-c]quinolines. researchgate.net
Modulation of Chemical Reactivity through Substitution Patterns
The chemical reactivity of the 6H-imidazo[4,5,1-ij]quinoline scaffold can be finely tuned through the judicious placement of various substituents. These modifications can alter the electron density distribution within the heterocyclic system, thereby influencing its susceptibility to electrophilic or nucleophilic attack.
Structure-activity relationship (SAR) studies have been instrumental in elucidating the impact of substitution patterns on the biological activity of imidazoquinoline derivatives. nih.govnih.gov For example, in a series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, modifications at the 4-amino and 2-positions were found to be critical for their allosteric enhancing effects at the A3 adenosine (B11128) receptor. nih.gov Specifically, benzyl (B1604629) and 3,4-dichlorophenyl groups at the 4-amino position were shown to be most effective in potentiating the efficacy of A3AR agonists. nih.gov
Furthermore, the introduction of substituents can influence the metabolic stability of these compounds. For instance, the metabolism of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine involves N-demethylation and oxidation, leading to the formation of active metabolites. nih.gov The rate and extent of this metabolism can be modulated by introducing substituents that block or alter the sites of metabolic attack.
The reactivity of the imidazoquinoline core can also be harnessed to construct more complex molecular architectures. For example, the C-4 position of the 1H-imidazo[4,5-c]quinoline skeleton can be functionalized through a modified Pictet-Spengler approach, allowing for the introduction of a wide range of aryl substituents. researchgate.net
Design Principles for Modifying the this compound Scaffold
The design of novel this compound analogues is guided by a set of well-established principles aimed at optimizing their biological activity, selectivity, and pharmacokinetic properties. These principles involve the systematic exploration of different substitution patterns at various positions of the heterocyclic scaffold.
Exploration of N-Substituted Analogues
Substitution at the nitrogen atoms of the imidazoquinoline ring system is a key strategy for modulating the properties of these compounds. In particular, the N-1 and N-5 positions of the 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one scaffold have been extensively explored. acs.orgnih.gov
Alkylation at the N-1 position has been shown to influence the affinity and efficacy of these compounds at dopamine (B1211576) D2 and D3 receptors. acs.orgnih.gov For example, alkylation at the position 1 imidazo-nitrogen did not significantly affect binding affinities at D2 receptors but improved D3 receptor affinities. acs.orgnih.gov Global N-n-propyl substitutions at both the 1 and 5 positions uniformly improved binding affinities at both D2 and D3 receptors. acs.orgnih.gov
The introduction of branched groups at the N-1 position has also been investigated as a means of developing immune response modifiers. google.com These modifications can impact the cytokine induction profiles of the resulting compounds.
| Compound | Substitution | D2R Ki (nM) | D3R Ki (nM) | Reference |
| Sumanirole (B131212) (1) | - | 12.5 | 398 | acs.org |
| 13 | N-5-n-propyl | 2.78 | 25.5 | acs.org |
| 14a | N,N-di-n-propyl | ~11 | 25.5 | acs.org |
| 14b | N-1-n-propyl | 12.5 | 398 | acs.org |
| 15 | N-1, N-5-di-n-propyl | ~3 | ~3 | acs.orgnih.gov |
| 18a | N-1-propyl | 12.5 | ~80-133 | acs.orgnih.gov |
| 18b | N-1-butyl | 12.5 | ~80-133 | acs.orgnih.gov |
This table summarizes the binding affinities of N-substituted analogues of sumanirole at dopamine D2 and D3 receptors.
Introduction of Heteroaromatic and Aliphatic Substituents
The incorporation of heteroaromatic and aliphatic substituents onto the this compound scaffold provides a powerful means of expanding its chemical diversity and fine-tuning its biological activity. These substituents can engage in a variety of interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and pi-stacking.
The synthesis of pyrido-fused imidazo[4,5-c]quinolines has been achieved through a microwave-assisted one-pot sequential route, which allows for the introduction of both heteroaromatic and aliphatic aldehydes in good yields. rsc.org This approach highlights the versatility of the imidazoquinoline scaffold in accommodating a wide range of substituents.
In the context of Toll-like receptor (TLR) agonists, the introduction of a butyl-linked arylamide at the N-5 position of the 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one scaffold resulted in D2R-selective agonists with high affinities. acs.org This demonstrates how the strategic incorporation of aliphatic and aromatic moieties can lead to compounds with improved selectivity profiles.
Studies on imidazo[1,5-a]quinolines have shown that substituents in position 1 can influence the quantum yield and spectroscopic properties of these molecules. uni-giessen.de This suggests that the introduction of carefully selected substituents can be used to modulate the photophysical properties of these compounds for applications in areas such as organic light-emitting diodes (OLEDs).
Strategies for Incorporating Phenolic and Carboxylic Acid Moieties
The incorporation of phenolic and carboxylic acid functionalities into the this compound scaffold is a key strategy for enhancing the aqueous solubility and facilitating formulation of these compounds. These polar groups can also serve as handles for further chemical modification or for improving interactions with biological targets.
The synthesis of polyphenolic derivatives of 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ) has been reported as a means of modulating its TLR7 agonistic activity and adjuvanticity. nih.gov These phenolic derivatives were found to be more active than the parent compound and exhibited enhanced adsorption to alum, a commonly used vaccine adjuvant. nih.gov
The demethylation of methoxy-substituted imidazoquinolines using reagents such as boron tribromide (BBr3) is a common strategy for the preparation of the corresponding phenolic derivatives. nih.gov Saponification of sulfonate moieties can also be employed to provide the free phenol, which can then be further functionalized. google.com
The synthesis of 2-(1H-benzo[d]imidazol-2-yl)quinoline-4-carboxylic acid derivatives has been achieved through the reaction of 2-acetylimidazoles with isatin. researchgate.net These compounds have shown promising in vitro antitumor activity.
| Compound | Modification | TLR7 EC50 (µM) | Alum Adsorption (%) | Reference |
| BBIQ | - | 0.85 | - | nih.gov |
| 12b | Phenolic derivative | 0.15 | >89 | nih.gov |
| 12c | Phenolic derivative | 0.31 | 89.2 | nih.gov |
| 12d | Phenolic derivative | 5.13 | 98.2 | nih.gov |
| Resiquimod | - | - | 42 | nih.gov |
This table highlights the properties of polyphenolic imidazoquinoline derivatives.
Advanced Applications in Chemical Science Excluding Clinical/safety
Building Blocks in Complex Heterocyclic Synthesis
The 6H-Imidazo[4,5,1-ij]quinoline core serves as a versatile building block for the construction of more elaborate heterocyclic systems. cu.edu.egtandfonline.com Its inherent structural features and reactivity allow for further annulation and substitution reactions, leading to novel polycyclic frameworks.
One of the key precursors for synthesizing the imidazo[4,5,1-ij]quinoline system is 8-aminoquinoline (B160924). cu.edu.eg However, direct cyclization of 8-amino-1,2-dihydroquinoline with agents like formic or acetic acid has been reported to yield only the corresponding formylated and acetylated derivatives, rather than the desired tricyclic system directly. cu.edu.eg A more successful and versatile approach involves a two-step, environmentally friendly synthesis. This method utilizes a sequential Povarov reaction followed by reductive cyclization to construct the imidazo[4,5,1-ij]quinoline scaffold. researchgate.net
Recent synthetic advancements have also demonstrated the skeletal rearrangement of indole (B1671886) N-carboximidamides as a novel route to produce 4-(1H-indol-3-yl)-N-aryl-4H-imidazo[4,5,1-ij]quinolin-2-amines. bohrium.comresearchgate.net This reaction proceeds with high yields (up to 94%) and involves a remarkable one-pot transformation that includes NH deprotonation, C-N bond cleavage, and the formation of new C-N and C-C bonds. researchgate.net This method showcases the adaptability of the imidazoquinoline framework in complex molecular architecture. The ability to perform gram-scale synthesis of these derivatives further enhances their utility as building blocks for larger-scale applications. researchgate.net
The 5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline series has also been a subject of synthetic exploration, with studies focusing on the synthesis and chemistry of its derivatives. acs.org These partially saturated analogues offer different conformational properties and reactivity profiles, expanding the range of complex heterocyclic structures that can be accessed from this core.
| Precursor/Intermediate | Reagents/Conditions | Resulting Structure | Reference |
| 8-amino-1,2-dihydroquinoline | Formic or Acetic Acid | Formylated/Acetylated derivatives | cu.edu.eg |
| Indole N-carboximidamides | Base catalyst | 4-(1H-indol-3-yl)-N-aryl-4H-imidazo[4,5,1-ij]quinolin-2-amines | bohrium.comresearchgate.net |
| Not specified | Povarov reaction / Reductive cyclization | Imidazo[4,5,1-ij]quinolines | researchgate.net |
Precursors for N-Heterocyclic Carbenes (NHCs) and Related Ligands
The imidazo[1,5-a]quinoline (B8571028) framework, a structural isomer of this compound, has been identified as a precursor for N-heterocyclic carbenes (NHCs). rsc.orgresearchgate.net NHCs are a class of stable carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. mdpi.comresearchgate.net The stability and electronic properties of NHCs are largely dictated by the heterocyclic scaffold from which they are derived. researchgate.net
The synthesis of imidazo[1,5-a]quinolinium salts, the direct precursors to the corresponding NHCs, has been achieved through methods such as the POCl₃-mediated cyclization of N-(2,6-diisopropylphenyl)-N-(quinolin-2-ylmethyl)acetamide. mdpi.com The resulting imidazolium (B1220033) salt can then be deprotonated to generate the free NHC. mdpi.com The modular nature of the synthesis allows for the introduction of various substituents on the quinoline (B57606) and imidazole (B134444) rings, enabling the fine-tuning of the steric and electronic properties of the resulting NHC ligand. rsc.orgmdpi.com
| Precursor | Reaction Type | Product | Reference |
| N-(2,6-diisopropylphenyl)-N-(quinolin-2-ylmethyl)acetamide | POCl₃-mediated cyclization | 2-(2,6-diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium salt | mdpi.com |
| α-amino acids and 2-methyl quinolines | Iodine-mediated decarboxylative cyclization | Imidazo[1,5-a]quinolines | rsc.org |
Catalysis
The application of this compound and its isomers in catalysis is primarily linked to their role as precursors to N-heterocyclic carbene (NHC) ligands, as discussed in section 7.2. Metal complexes of NHCs derived from imidazo[1,5-a]quinoline precursors have been utilized as homogeneous catalysts. mdpi.com The strong σ-donating ability and tunable steric bulk of these NHC ligands make them highly effective in stabilizing metal centers and promoting catalytic activity in a variety of organic transformations.
Materials Science Applications
The rigid, planar, and electron-rich nature of the this compound system suggests its potential for applications in materials science, particularly in the field of organic electronics. Fused heterocyclic systems are often investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). While specific studies on the materials science applications of this compound are not extensively reported in the provided search results, the properties of the related imidazo[1,5-a]pyridine (B1214698) scaffold in optoelectronics offer a strong indication of this potential. nih.gov The thermal stability and emissive properties of such fused N-heterocycles are key characteristics for their incorporation into advanced materials. nih.gov
Q & A
Q. Advanced Research Focus
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to TNF-α or microbial enzymes.
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
What strategies resolve contradictions in bioactivity data across studies?
Q. Advanced Research Focus
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Fisher’s LSD) to compare triplicate datasets .
- Standardized protocols : Align assay conditions (e.g., cell passage number, serum concentration) with published guidelines .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., substituent effects on IC₅₀) .
How can heterocyclic modifications improve the drug-likeness of imidazoquinoline scaffolds?
Q. Advanced Research Focus
- Ring expansion : Introducing pyridine or pyrazine rings (e.g., imidazo[1,5-a]quinoxaline) improves metabolic stability .
- Polar substituents : Sulfonyl or hydroxyl groups enhance aqueous solubility (logP reduction by 1–2 units) .
- Prodrug strategies : Acetylation of amine groups to bypass hepatic first-pass metabolism .
What reaction conditions optimize imidazo-annulation for quinoline ring formation?
Q. Advanced Research Focus
- Catalyst systems : Iridium photocatalysts under visible light (450 nm) enable efficient cyclization .
- Solvent effects : DMF or DMSO at 100–120°C accelerates dehydrocyclization .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
